Cas no 1081797-30-9 (1,2-Dipropylhydrazine hydrochloride)
1,2-Dipropylhydrazine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Dipropylhydrazine hydrochloride
- 1,2-Dipropylhydrazine;hydrochloride
- D79943
- SCHEMBL740345
- 1081797-30-9
-
- Inchi: 1S/C6H16N2.ClH/c1-3-5-7-8-6-4-2;/h7-8H,3-6H2,1-2H3;1H
- InChI Key: HDIUMTDPHYPUIA-UHFFFAOYSA-N
- SMILES: Cl.N(CCC)NCCC
Computed Properties
- Exact Mass: 152.1080262g/mol
- Monoisotopic Mass: 152.1080262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
- Complexity: 31.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.1
1,2-Dipropylhydrazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D199095-25mg |
1,2-Dipropylhydrazine hydrochloride |
1081797-30-9 | 25mg |
$ 120.00 | 2022-06-05 | ||
| TRC | D199095-50mg |
1,2-Dipropylhydrazine hydrochloride |
1081797-30-9 | 50mg |
$ 195.00 | 2022-06-05 | ||
| abcr | AB532281-1g |
1,2-Dipropylhydrazine hydrochloride; . |
1081797-30-9 | 1g |
€1025.00 | 2025-02-19 |
1,2-Dipropylhydrazine hydrochloride Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1,2-Dipropylhydrazine hydrochloride
Professional Introduction to 1,2-Dipropylhydrazine Hydrochloride (CAS No. 1081797-30-9)
1,2-Dipropylhydrazine Hydrochloride, with the chemical formula C6H14N2HCl, is a derivative of hydrazine that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, specifically its hydrochloride salt form, exhibits distinct chemical characteristics that make it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal chemistry.
The molecular structure of 1,2-dipropylhydrazine hydrochloride features two propyl groups attached to a hydrazine core, which influences its reactivity and solubility profiles. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it more accessible for various applications in research and development. This compound’s versatility stems from its ability to participate in a range of chemical reactions, including condensation, oxidation, and substitution reactions, which are pivotal in the synthesis of more complex molecules.
In recent years, 1,2-dipropylhydrazine hydrochloride has been explored for its potential role in the development of novel pharmaceutical agents. Its structural motif is reminiscent of other hydrazine derivatives that have shown promise in treating neurological disorders, inflammation, and even certain types of cancer. The propyl groups provide a lipophilic anchor that can enhance membrane permeability, potentially improving bioavailability when incorporated into drug molecules.
One of the most compelling areas of research involving 1,2-dipropylhydrazine hydrochloride is its application as a precursor in the synthesis of bioactive heterocyclic compounds. Heterocycles are essential scaffolds in many pharmaceuticals due to their ability to mimic natural products and interact with biological targets. Researchers have leveraged the reactivity of 1,2-dipropylhydrazine hydrochloride to construct nitrogen-containing heterocycles such as pyrazines and triazines, which are known for their pharmacological properties.
The compound’s utility extends beyond academic research; it has also found practical applications in industrial settings where fine chemical synthesis is required. Its predictable reactivity profile allows chemists to design multi-step synthetic routes with high precision, reducing the likelihood of side reactions and improving yield. This reliability makes 1,2-dipropylhydrazine hydrochloride an attractive choice for companies specializing in custom synthesis and contract manufacturing.
From a pharmacological perspective, the investigation into 1,2-dipropylhydrazine hydrochloride has revealed intriguing interactions with biological systems. Studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors involved in metabolic pathways. For instance, modifications to the propyl groups could lead to compounds with enhanced selectivity for specific therapeutic targets, minimizing off-target effects—a critical consideration in drug development.
The synthesis of 1,2-dipropylhydrazine hydrochloride itself is a testament to modern synthetic methodologies. Advances in catalysis and purification techniques have enabled researchers to produce this compound with high purity and yield under controlled conditions. This progress underscores the importance of foundational intermediates like 1,2-dipropylhydrazine hydrochloride in advancing the broader field of organic chemistry.
In conclusion,1,2-dipropylhydrazine hydrochloride (CAS No. 1081797-30-9) represents a significant compound with diverse applications spanning pharmaceutical research, industrial chemistry, and materials science. Its unique structural features and reactivity make it a valuable tool for chemists and pharmacologists alike. As research continues to uncover new possibilities for this compound,1,2-dipropylhydrazine hydrochloride is poised to remain at the forefront of innovation in the chemical sciences.
1081797-30-9 (1,2-Dipropylhydrazine hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)